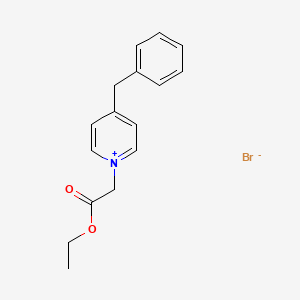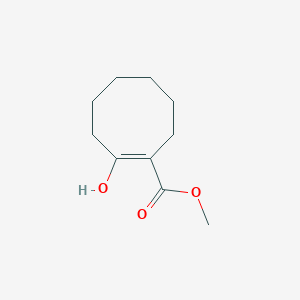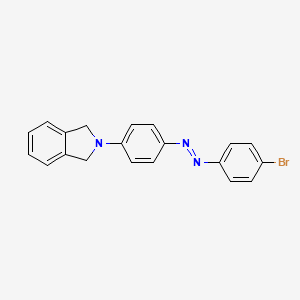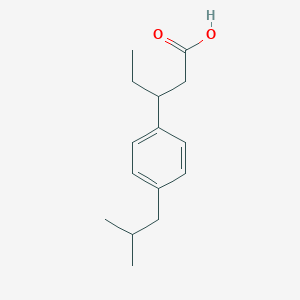
4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound with the molecular formula C16H18BrNO2. It is a pyridinium salt characterized by the presence of a benzyl group and an ethoxy-oxoethyl substituent. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide typically involves the reaction of 4-benzylpyridine with ethyl bromoacetate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions and improves yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products include 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridine derivatives.
Oxidation: N-oxides of 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium.
Reduction: 4-benzyl-1-(2-ethoxy-2-oxoethyl)piperidine.
Applications De Recherche Scientifique
4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparaison Avec Des Composés Similaires
- 4-Benzyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 4-Benzyl-1-(2-(3-methoxyphenyl)-2-oxoethyl)pyridinium bromide
- 4-Benzyl-1-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)pyridinium bromide
Uniqueness: 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to its specific ethoxy-oxoethyl substituent, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H18BrNO2 |
|---|---|
Poids moléculaire |
336.22 g/mol |
Nom IUPAC |
ethyl 2-(4-benzylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)13-17-10-8-15(9-11-17)12-14-6-4-3-5-7-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1 |
Clé InChI |
YNXSAZMTJVHHGJ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[N+]1=CC=C(C=C1)CC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)


![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)






![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)
